4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene
Description
Significance of Polyfunctionalized Aryl Halides in Modern Organic Chemistry
Aryl halides, or haloarenes, are aromatic compounds where one or more hydrogen atoms on an aromatic ring are replaced by a halogen. wikipedia.orgiitk.ac.in They are distinct from alkyl halides in their preparation and reactivity. wikipedia.org Polyfunctionalized aryl halides, which possess multiple different functional groups, are particularly significant in modern organic chemistry. They serve as versatile synthetic intermediates for producing a wide array of other useful substances. libretexts.org
The presence of multiple functional groups allows for sequential and site-selective reactions, enabling the construction of complex molecular architectures. The halogen atom itself is an excellent "handle" for various cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Other functional groups on the ring can direct these reactions or be used in subsequent transformations. This multi-functionality makes these compounds crucial starting materials for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.inlibretexts.orgchemimpex.com
Strategic Importance of Trifluoromethyl and Isopropyl Moieties in Aromatic Systems
The incorporation of specific functional groups onto an aromatic ring is a key strategy in medicinal chemistry and materials science to fine-tune a molecule's properties. The trifluoromethyl and isopropyl groups are particularly important in this regard.
The trifluoromethyl group (-CF₃) is a highly sought-after moiety in drug design due to its unique electronic properties and steric profile. nbinno.comhovione.com Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups. nbinno.comwikipedia.org Key advantages of including a -CF₃ group include:
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation, which can increase a drug's half-life. mdpi.com
Increased Lipophilicity : The -CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. nbinno.commdpi.com
Modulation of Binding Affinity : The group's electronic effects and size can improve how a molecule binds to its biological target. mdpi.com
Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, like chlorine or a methyl group, to adjust steric and electronic properties while maintaining or improving biological activity. wikipedia.orgmdpi.com
The isopropyl group (-CH(CH₃)₂) is a branched alkyl substituent that also plays a crucial role in molecular design. fiveable.meucla.edu Its bulky, three-dimensional structure can influence a molecule's shape and conformational preferences. fiveable.me This has several important implications:
Steric Hindrance : The isopropyl group can be used to introduce steric bulk, which can affect the reactivity and selectivity of a reaction at a nearby site. fiveable.me It can also shield parts of a molecule from metabolic enzymes.
Lipophilicity : Like the -CF₃ group, the isopropyl group increases a molecule's lipophilicity, which can be critical for its pharmacokinetic profile. fiveable.me
Influence on Conformation : Its branched nature can impact the three-dimensional structure of a molecule, which is crucial for its interaction with biological targets like enzymes or receptors. fiveable.me
Positioning of 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene within Current Chemical Research
The compound this compound is a strategically designed building block that combines the advantageous features of its three distinct functional groups. Its position in current chemical research is that of a valuable intermediate for synthesizing more complex, high-value molecules, particularly for pharmaceutical and agrochemical applications.
The molecule's utility stems from the orthogonal reactivity of its functional groups:
The iodo group at the 4-position serves as a primary site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of other chemical groups (aryl, alkyl, alkynyl, etc.). The C-I bond is the most reactive among the carbon-halogen bonds (excluding astatine), making it ideal for such transformations.
The trifluoromethyl group at the 1-position acts as a powerful modulator of the electronic properties of the benzene (B151609) ring and provides the metabolic stability and lipophilicity benefits discussed previously.
This specific combination allows synthetic chemists to perform a reaction at the iodo position while the trifluoromethyl and isopropyl groups fine-tune the properties of the resulting product. Therefore, this compound is a prime candidate for use in discovery chemistry libraries and as a key intermediate in the multi-step synthesis of novel bioactive compounds.
Structure
3D Structure
Properties
CAS No. |
1369955-65-6 |
|---|---|
Molecular Formula |
C10H10F3I |
Molecular Weight |
314.09 g/mol |
IUPAC Name |
4-iodo-2-propan-2-yl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F3I/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
FJRAPRAUJUAWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodo 2 Propan 2 Yl 1 Trifluoromethyl Benzene
Retrosynthetic Approaches and Key Disconnections for the Substituted Benzene (B151609) Core
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. For 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene, the key is to consider the order of introduction of the three substituents—iodo, propan-2-yl (isopropyl), and trifluoromethyl—based on their directing effects in electrophilic aromatic substitution. nih.govresearchgate.netthieme-connect.de
The trifluoromethyl group is a strong electron-withdrawing group and a meta-director. lumenlearning.com Conversely, the isopropyl group is an electron-donating group and an ortho-, para-director. The iodine atom is a deactivating but ortho-, para-directing substituent. These differing electronic properties dictate the most logical disconnections.
Several retrosynthetic pathways can be envisioned:
Disconnection of the C-I bond: This is a common and often effective strategy, leading back to 2-isopropyl-1-(trifluoromethyl)benzene. This precursor can then be synthesized by either isopropylation of trifluoromethylbenzene or trifluoromethylation of cumene (B47948) (isopropylbenzene).
Disconnection of the C-isopropyl bond: This route would involve the Friedel-Crafts isopropylation of 4-iodo-1-(trifluoromethyl)benzene. The success of this step would depend on the regioselectivity and potential steric hindrance. libretexts.org
Disconnection of the C-CF3 bond: This approach would require the trifluoromethylation of 4-iodo-2-isopropylbenzene. This could potentially be achieved through nucleophilic or electrophilic trifluoromethylation methods.
A plausible retrosynthetic scheme is outlined below, highlighting the key precursor molecules that will be discussed in the subsequent sections.
| Disconnection Strategy | Immediate Precursor | Further Precursors |
|---|---|---|
| C-I Bond Disconnection | 2-isopropyl-1-(trifluoromethyl)benzene | Trifluoromethylbenzene and Propene (or 2-halopropane) OR Cumene |
| C-Isopropyl Bond Disconnection | 4-iodo-1-(trifluoromethyl)benzene | 4-iodotoluene (via trifluoromethylation) OR p-iodonitrobenzene |
| C-CF3 Bond Disconnection | 4-iodo-2-isopropylbenzene | 2-isopropylaniline (via Sandmeyer reaction) OR p-iodocumene |
Direct Functionalization Strategies on Precursor Aromatic Systems
Direct functionalization of a pre-existing aromatic core is a primary strategy for installing the desired substituents. The success of these methods hinges on the regiochemical control exerted by the substituents already present on the ring.
Regioselective Iodination Methods for Substituted Benzene Derivatives
The introduction of an iodine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. In the case of a precursor such as 2-isopropyl-1-(trifluoromethyl)benzene, the directing effects of the two substituents are crucial. The isopropyl group is an activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. lumenlearning.comorganicchemistrytutor.comchemistrytalk.org
The positions ortho and para to the isopropyl group are C6, C4, and C2 (already occupied). The position meta to the trifluoromethyl group is C5. Therefore, electrophilic attack is most likely to occur at the C4 or C6 position. The C4 position is para to the activating isopropyl group and meta to the deactivating trifluoromethyl group, making it the most probable site for iodination due to the synergistic directing effects and potentially less steric hindrance compared to the C6 position.
Common iodinating agents for this transformation include:
Iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide).
N-Iodosuccinimide (NIS), often with an acid catalyst.
Iodine monochloride (ICl).
| Iodinating Reagent | Typical Conditions | Key Considerations |
|---|---|---|
| I₂ / Oxidizing Agent (e.g., HNO₃) | Acidic medium, often at room temperature | Can lead to side reactions such as nitration if not carefully controlled. |
| N-Iodosuccinimide (NIS) | Often with a protic or Lewis acid catalyst (e.g., TFA, BF₃·OEt₂) in an inert solvent. | Generally milder and more selective than I₂/oxidizing agent systems. |
| Iodine Monochloride (ICl) | In a non-polar solvent like CCl₄ or CH₂Cl₂. | A highly reactive and efficient iodinating agent. |
Introduction of the Trifluoromethyl Group via Electrophilic and Nucleophilic Pathways
The introduction of a trifluoromethyl group can be achieved through various methods, broadly categorized as electrophilic, nucleophilic, and radical pathways.
Electrophilic Trifluoromethylation: This approach would involve reacting a precursor like 4-iodo-2-isopropylbenzene with an electrophilic trifluoromethylating agent. The regioselectivity would be governed by the ortho-, para-directing isopropyl group and the ortho-, para-directing iodo group. The most likely positions for substitution would be ortho to the isopropyl group (C1 and C3) and ortho to the iodo group (C3 and C5). The C1 position is sterically hindered by the adjacent isopropyl group. Therefore, substitution at C3 would be favored. A number of electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). beilstein-journals.orgacs.orgacs.orgchem-station.combrynmawr.edu
Nucleophilic Trifluoromethylation: This strategy typically involves the reaction of an aryl halide with a source of trifluoromethyl anion (CF₃⁻), often in the presence of a copper catalyst (an Ullmann-type reaction). acs.orgresearchgate.netorganic-chemistry.org For the synthesis of the target molecule, a precursor such as 1,4-diiodo-2-isopropylbenzene or 4-bromo-1-iodo-2-isopropylbenzene could be selectively reacted with a trifluoromethylating agent like CuCF₃ or TMSCF₃/CuI. The greater reactivity of the C-I bond over a C-Br bond could be exploited for selective trifluoromethylation.
| Method | Typical Reagents | Precursor Example | Key Features |
|---|---|---|---|
| Electrophilic Trifluoromethylation | Togni reagents, Umemoto reagents | 4-iodo-2-isopropylbenzene | Regioselectivity is directed by existing activating groups. |
| Nucleophilic Trifluoromethylation | CuCF₃, TMSCF₃/CuI | 1,4-diiodo-2-isopropylbenzene | Requires a pre-installed leaving group (halide). |
Introduction of the Propan-2-yl (Isopropyl) Group via Aromatic Alkylation Reactions
The Friedel-Crafts alkylation is the classical method for introducing an isopropyl group onto an aromatic ring. youtube.commt.comstackexchange.com This reaction involves the treatment of an aromatic compound with an alkylating agent such as isopropyl chloride, isopropyl alcohol, or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).
For the synthesis of this compound, a plausible precursor would be 4-iodo-1-(trifluoromethyl)benzene. The trifluoromethyl group is a deactivating meta-director, while the iodine atom is a deactivating ortho-, para-director. The combined effect would direct the incoming electrophile to the position ortho to the iodine and meta to the trifluoromethyl group, which is the desired C2 position.
However, Friedel-Crafts alkylations are known to have limitations, including:
Polyalkylation: The product is more reactive than the starting material, which can lead to the introduction of multiple alkyl groups.
Carbocation rearrangements: While not an issue with isopropylation, this is a concern with longer-chain alkyl halides.
Steric hindrance: The bulky isopropyl group may have difficulty approaching a sterically crowded position on the aromatic ring. libretexts.orgnih.gov
| Alkylating Agent | Catalyst | Potential Issues |
|---|---|---|
| Isopropyl chloride | AlCl₃, FeCl₃ | Polyalkylation, catalyst deactivation by substrate. |
| Propene | H₃PO₄, H₂SO₄ | Requires acidic conditions which may not be compatible with all substrates. |
| Isopropyl alcohol | BF₃, H₂SO₄ | Water is a byproduct which can deactivate the catalyst. |
Cross-Coupling Strategies for Aryl-Iodine Bond Formation
Modern cross-coupling reactions offer powerful alternatives for the formation of carbon-heteroatom bonds, including the C-I bond.
Palladium-Catalyzed Coupling Approaches (e.g., C-H Activation, Suzuki-Miyaura Type Reactions with Aryl Iodides)
Palladium-Catalyzed C-H Activation: Direct C-H iodination catalyzed by palladium has emerged as a valuable tool in organic synthesis. researchgate.netresearchgate.netacs.org These reactions often employ a directing group to achieve high regioselectivity. For a precursor like 2-isopropyl-1-(trifluoromethyl)benzene, it is conceivable that a palladium catalyst could facilitate C-H activation and subsequent iodination. However, without a strong directing group, achieving selective iodination at the C4 position over other activated C-H bonds could be challenging, and a mixture of isomers might be obtained. nih.govacs.org
Synthesis from Arylboronic Acids: While the Suzuki-Miyaura reaction is renowned for C-C bond formation, related methodologies can be used to synthesize aryl iodides from arylboronic acids. This involves the ipso-substitution of the boronic acid group with an iodine atom. This transformation can be achieved using various iodinating agents, sometimes with a copper catalyst. organicchemistrytutor.com A potential route to the target molecule could therefore involve the synthesis of 2-isopropyl-1-(trifluoromethyl)phenylboronic acid, followed by its conversion to this compound.
Sandmeyer Reaction: A classical and highly reliable method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction. chem-station.comnih.govorganic-chemistry.org This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with iodide. In the context of synthesizing the target molecule, 2-isopropyl-4-amino-1-(trifluoromethyl)benzene could be a key intermediate. This aniline (B41778) derivative would be treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form the corresponding diazonium salt, which is then reacted with potassium iodide to yield this compound. researchgate.netthieme-connect.de
| Method | Key Intermediate | Reagents | Advantages |
|---|---|---|---|
| Pd-Catalyzed C-H Iodination | 2-isopropyl-1-(trifluoromethyl)benzene | Pd catalyst, Iodinating agent (e.g., NIS) | Direct functionalization of a C-H bond. |
| From Arylboronic Acid | 2-isopropyl-1-(trifluoromethyl)phenylboronic acid | Iodinating agent (e.g., I₂, NIS) | High regioselectivity. |
| Sandmeyer Reaction | 2-isopropyl-4-amino-1-(trifluoromethyl)benzene | 1. NaNO₂, H⁺ 2. KI | Well-established and reliable method. |
Copper-Mediated/Catalyzed Approaches, including Direct Trifluoromethylation
Copper-catalyzed reactions are a cornerstone in the synthesis of trifluoromethylated aromatic compounds. The introduction of a trifluoromethyl group onto an aryl iodide, such as a precursor to this compound, can be effectively achieved through these methods. A variety of trifluoromethylating agents have been developed for this purpose, each with its own set of advantages and specific reaction conditions.
One prominent method involves the use of potassium (trifluoromethyl)trimethoxyborate (CF3B(OMe)3K) as the trifluoromethyl source. nih.gov This crystalline salt is stable, easy to handle, and can be prepared in high yields. nih.gov The copper-catalyzed trifluoromethylation of aryl iodides using this reagent proceeds under mild, base-free conditions. nih.gov A typical catalytic system employs a Cu(I)/1,10-phenanthroline complex. nih.gov This approach is notable for its high yields in converting various aryl iodides to their corresponding benzotrifluorides. nih.gov
Another effective strategy utilizes trimethylsilyl-trifluoromethyl (TMSCF3), a readily available CF3 source. acs.org In this case, the reaction is facilitated by the presence of a Lewis acid, such as trimethylborate, which serves to anchor the in situ generated trifluoromethyl anion and prevent its rapid decomposition. acs.org This copper-catalyzed method demonstrates broad applicability for the functionalization of different aromatic and heteroaromatic iodides. acs.org The reaction conditions are generally mild, though the presence of bulky ortho-substituents may necessitate longer reaction times for complete conversion. acs.org It is also important to protect free hydroxyl and amino groups to ensure a successful coupling. acs.org
A further advancement in copper-catalyzed trifluoromethylation involves the use of a trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide and zinc dust. beilstein-journals.orgd-nb.info This method is advantageous as it does not require additives like metal fluorides, which are often necessary in reactions using Ruppert-Prakash reagents (CF3SiR3). beilstein-journals.orgd-nb.info The reactions proceed under mild conditions and provide moderate to high yields of the trifluoromethylated products. beilstein-journals.orgd-nb.info
Additionally, copper(I) chlorodifluoroacetate complexes have been reported as effective reagents for the trifluoromethylation of aryl iodides. rsc.org These reactions are typically carried out in the presence of cesium fluoride (B91410) (CsF) in a solvent like dimethylformamide (DMF) at elevated temperatures. rsc.org This method shows good compatibility with a range of chemical functionalities. rsc.org
A general representation of a copper-catalyzed trifluoromethylation of an aryl iodide is depicted below:
For the synthesis of this compound, a plausible precursor would be 1,4-diiodo-2-(propan-2-yl)benzene. A selective copper-catalyzed trifluoromethylation at one of the iodo positions would yield the target molecule. The selectivity could be influenced by steric hindrance from the adjacent isopropyl group.
| Catalyst System | CF3 Source | Key Features |
| Cu(I)/1,10-phenanthroline | K[CF3B(OMe)3] | Mild, base-free conditions; high yields. nih.gov |
| Copper catalyst | TMSCF3 | Requires a Lewis acid (e.g., trimethylborate); good functional group tolerance. acs.org |
| Copper(I) salt | CF3I / Zn dust | In situ reagent formation; no need for fluoride additives. beilstein-journals.orgd-nb.info |
| [L2Cu][O2CCF2Cl] | - | Good compatibility with various functional groups. rsc.org |
Sequential Functional Group Interconversions Leading to this compound
The synthesis of polysubstituted benzenes like this compound often relies on a strategic sequence of reactions, where functional groups are introduced and modified in a specific order to achieve the desired substitution pattern. This approach, known as functional group interconversion, is critical for controlling the regioselectivity of electrophilic aromatic substitution (EAS) reactions. youtube.comyoutube.comlibretexts.org
The directing effects of substituents on the benzene ring are paramount in planning a synthetic route. youtube.comlibretexts.org Activating groups, which are typically electron-donating, direct incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org Conversely, deactivating groups, which are electron-withdrawing, direct incoming electrophiles to the meta position. youtube.comlibretexts.org
A plausible retrosynthetic analysis for this compound could start by considering the directing effects of the substituents. The trifluoromethyl group is a strong deactivator and a meta-director. libretexts.org The isopropyl group is a weak activator and an ortho, para-director. The iodo group is a deactivator but an ortho, para-director.
One potential synthetic pathway could begin with a readily available starting material like cumene (isopropylbenzene).
Nitration of Cumene: The isopropyl group will direct the nitration to the para position, yielding 1-isopropyl-4-nitrobenzene.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH2) using reagents like tin and hydrochloric acid. youtube.com This forms 4-isopropylaniline. The amino group is a strong activator and an ortho, para-director.
Introduction of the Trifluoromethyl Group: While direct trifluoromethylation of an aniline can be challenging, one could envision a Sandmeyer-type reaction. However, a more common approach is to introduce the trifluoromethyl group at an earlier stage if possible, or to use a building block that already contains this group. Alternatively, if we consider a different order of events, starting with a trifluoromethylated benzene derivative might be more efficient.
Alternative Route - Starting with a Trifluoromethylated Precursor: Let's consider starting with (trifluoromethyl)benzene.
Friedel-Crafts Acylation: A Friedel-Crafts acylation would be directed to the meta position due to the trifluoromethyl group, but this reaction is often incompatible with strongly deactivated rings. youtube.com
Nitration: Nitration of (trifluoromethyl)benzene would yield 1-nitro-3-(trifluoromethyl)benzene. The nitro group could then be a handle for further functionalization.
A More Strategic Approach: A more likely route would involve the strategic placement of the substituents through a series of interconversions. For instance, one could start with a molecule that allows for the sequential and regioselective introduction of each group. A key transformation in many syntheses of polysubstituted benzenes is the conversion of an amino group into a diazonium salt, which can then be substituted with a wide range of functionalities. youtube.com
A hypothetical sequence could be:
Start with a precursor that already has the isopropyl and another functional group in the correct relative positions. For example, 2-isopropylaniline.
Iodination: The amino group would direct iodination to the para position, giving 4-iodo-2-isopropylaniline.
Diazotization and Trifluoromethylation: The amino group could be converted to a diazonium salt and then subjected to a reaction that introduces the trifluoromethyl group.
The key takeaway is that the synthesis would involve a carefully planned sequence of reactions to control the placement of the substituents, likely involving the interconversion of functional groups to alter their directing effects. youtube.com
Sustainable and Green Chemistry Aspects in the Synthesis of Highly Substituted Aryl Iodides
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for complex molecules like highly substituted aryl iodides. nih.govacs.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govingentaconnect.com
One area of focus is the development of greener methods for the synthesis of aryl iodides themselves. Traditional methods often involve harsh conditions or the use of stoichiometric amounts of heavy metals. nih.govacs.org Newer, more sustainable approaches are being explored. For example, a one-pot synthesis of aryl iodides from aromatic amines has been developed using arene diazonium saccharin (B28170) salts as stable intermediates. nih.govingentaconnect.com This method is metal-free, uses commercially available and less hazardous reagents, and allows for the partial recovery of some reagents, thereby reducing waste. nih.govingentaconnect.com
Another green approach involves the use of photochemistry. Researchers have developed a photo-driven pathway for the synthesis of aryl iodides that operates under mild, room-temperature conditions without the need for a metal catalyst. mcgill.ca This method provides a cleaner alternative to traditional high-temperature, metal-catalyzed reactions and avoids the issue of metal residue in the final product. mcgill.ca
The use of hypervalent iodine reagents is another area where green chemistry principles are being applied. nih.govacs.org While these reagents are versatile, they are often required in stoichiometric amounts. nih.govacs.org To address this, catalytic methods are being developed where the hypervalent iodine reagent is generated in situ from an aryl iodide using a sacrificial oxidant. nih.govacs.org These catalytic approaches represent a greener alternative to the stoichiometric use of these reagents. nih.govacs.org
In the context of synthesizing this compound, these green principles could be applied in several ways:
Choice of Solvents: Utilizing greener solvents with lower environmental impact.
Energy Efficiency: Employing catalytic methods that operate at lower temperatures, potentially including photochemical or electrochemical activation of aryl iodides. nih.govacs.org
Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.
Use of Safer Reagents: Opting for less toxic and hazardous reagents whenever possible. For instance, the use of stable, easy-to-handle trifluoromethylating agents.
By integrating these sustainable and green chemistry aspects, the synthesis of highly substituted aryl iodides can be made more environmentally friendly and economically viable.
Reactivity and Transformational Chemistry of 4 Iodo 2 Propan 2 Yl 1 Trifluoromethyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactions of the Compound
Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. libretexts.org For 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene, the regiochemical outcome of such reactions is determined by the cumulative directing effects of the existing substituents.
Regioselectivity and Electronic Directing Effects of the Trifluoromethyl, Isopropyl, and Iodine Substituents
The orientation of an incoming electrophile onto the benzene (B151609) ring is not random but is instead directed by the substituents already present. Each group on this compound exerts a distinct influence.
Trifluoromethyl (-CF₃) Group: This group is a powerful deactivator of the aromatic ring towards EAS. Its strong negative inductive effect (-I) withdraws electron density from the ring, making it less nucleophilic. nih.gov Because it destabilizes the positively charged intermediate (arenium ion or sigma complex), particularly when the charge is at the ortho or para positions, it acts as a strong meta-director. libretexts.orgwikipedia.org
Isopropyl (-CH(CH₃)₂) Group: As an alkyl group, the isopropyl substituent is an activating group. It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation, thereby stabilizing the arenium ion intermediate. libretexts.org This stabilization is most effective when the positive charge is at the ortho or para positions, making the isopropyl group an ortho, para-director. youtube.com
Combined Directing Effects: When these effects are considered in concert, a prediction of regioselectivity can be made. The available positions for substitution are C3, C5, and C6.
Position C6: This position is ortho to the activating isopropyl group and para to the ortho, para-directing iodine. However, it is also ortho to the strongly deactivating trifluoromethyl group. The deactivating influence of the adjacent -CF₃ group likely disfavors attack at this position.
Position C5: This position is meta to the isopropyl and trifluoromethyl groups but ortho to the iodine.
Position C3: This position is meta to the iodine and trifluoromethyl groups and para to the activating isopropyl group.
The directing influence of the activating isopropyl group is generally stronger than that of the deactivating iodine. Therefore, substitution is most likely to be directed to the positions ortho and para to the isopropyl group. The position para to the isopropyl group (C5) is ortho to the iodine, which is favorable. The position ortho to the isopropyl group (C3) is also a potential site. However, steric hindrance from the bulky isopropyl group might disfavor attack at the adjacent C3 position. The most probable site for electrophilic attack is the C5 position, which is para to the activating isopropyl group and ortho to the directing iodo group, while being meta to the deactivating trifluoromethyl group.
| Substituent | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|
| -CF₃ (at C1) | Strongly Electron-Withdrawing (-I) | Strongly Deactivating | Meta (to C3, C5) |
| -CH(CH₃)₂ (at C2) | Electron-Donating (+I, Hyperconjugation) | Activating | Ortho, Para (to C3, C6, C5) |
| -I (at C4) | Inductively Withdrawing (-I), Resonantly Donating (+M) | Deactivating | Ortho, Para (to C3, C5) |
Mechanistic Investigations of EAS Pathways on the Substituted Benzene Core
The mechanism of EAS proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com The stability of this intermediate determines the reaction's regioselectivity.
Formation of the Arenium Ion: The π-system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺). This step is typically the rate-determining step as it involves the disruption of aromaticity.
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon bearing the new electrophile, restoring the aromaticity of the ring.
For this compound, the stability of the possible arenium ions resulting from attack at C3, C5, or C6 dictates the product distribution. The isopropyl and iodo groups stabilize the positive charge of the arenium ion through induction and resonance, respectively, when the attack is at positions ortho or para to them. Conversely, the trifluoromethyl group strongly destabilizes any adjacent positive charge. Analysis of the resonance structures for the arenium ion intermediate shows that attack at the C5 position allows for effective delocalization of the positive charge without placing it on the carbon atom bonded to the destabilizing trifluoromethyl group, while benefiting from stabilization from both the isopropyl and iodo substituents.
Nucleophilic Aromatic Substitution (NAS) Reactions and Related Processes
While less common than EAS, nucleophilic aromatic substitution (SₙAr) can occur on aryl halides, particularly when the ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org The reaction generally requires these groups to be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. libretexts.orgnih.gov
In this compound, the trifluoromethyl group is a potent electron-withdrawing group situated ortho to the iodine atom (the leaving group). This arrangement strongly activates the molecule for SₙAr. The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and is significantly stabilized by the ortho-trifluoromethyl group.
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the iodide ion, which is a good leaving group.
The electron-donating isopropyl group at the para position somewhat counteracts the activating effect of the trifluoromethyl group. However, the influence of the ortho -CF₃ group is dominant, making the C4 position susceptible to nucleophilic attack. This pathway provides a route to introduce a variety of nucleophiles, such as alkoxides, amines, and thiolates, in place of the iodine atom.
Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are the most reactive among aryl halides in these transformations, undergoing oxidative addition to palladium(0) complexes under relatively mild conditions.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation with Varied Nucleophiles
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov this compound is an ideal substrate for this reaction. The electron-deficient nature of the aromatic ring, due to the trifluoromethyl group, facilitates the initial oxidative addition step in the catalytic cycle.
The reaction is versatile, allowing for the coupling of the aryl iodide with a wide range of aryl-, heteroaryl-, vinyl-, and even alkylboronic acids or their corresponding esters. This enables the synthesis of a diverse library of biaryl and other complex organic molecules.
| Nucleophile (R-B(OH)₂) | Expected Product | Typical Catalyst/Base |
|---|---|---|
| Phenylboronic acid | 4-phenyl-2-(propan-2-yl)-1-(trifluoromethyl)benzene | Pd(PPh₃)₄ / Na₂CO₃ |
| 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-2-(propan-2-yl)-1-(trifluoromethyl)benzene | PdCl₂(dppf) / K₂CO₃ |
| Thiophene-2-boronic acid | 4-(thiophen-2-yl)-2-(propan-2-yl)-1-(trifluoromethyl)benzene | Pd(OAc)₂ / K₃PO₄ |
| Potassium vinyltrifluoroborate | 4-vinyl-2-(propan-2-yl)-1-(trifluoromethyl)benzene | PdCl₂(dppf) / Cs₂CO₃ |
Heck and Sonogashira Coupling Reactions with this compound
Beyond the Suzuki coupling, the aryl iodide functionality readily participates in other key palladium-catalyzed transformations.
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation. The reaction typically employs a palladium catalyst and a base. The high reactivity of the C-I bond allows these reactions to proceed efficiently.
The Sonogashira coupling is another cornerstone of C-C bond formation, reacting the aryl iodide with a terminal alkyne. organic-chemistry.org This reaction is generally co-catalyzed by palladium and copper species in the presence of an amine base. organic-chemistry.org Given its high reactivity, this compound is expected to be an excellent substrate for Sonogashira couplings, leading to the synthesis of various aryl-alkyne structures. researchgate.netresearchgate.net
| Reaction Type | Coupling Partner | Expected Product | Typical Catalyst System |
|---|---|---|---|
| Heck Coupling | Styrene | 1-(trifluoromethyl)-2-(propan-2-yl)-4-styrylbenzene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N |
| Heck Coupling | Ethyl acrylate | Ethyl 3-(4-(trifluoromethyl)-3-(propan-2-yl)phenyl)acrylate | PdCl₂ / PPh₃ / K₂CO₃ |
| Sonogashira Coupling | Phenylacetylene | 1-((4-(trifluoromethyl)-3-(propan-2-yl)phenyl)ethynyl)benzene | Pd(PPh₃)₄ / CuI / Et₃N |
| Sonogashira Coupling | 1-Hexyne | 4-(hex-1-yn-1-yl)-2-(propan-2-yl)-1-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ / CuI / Piperidine |
Negishi and Stille Coupling Variants for Complex Molecule Assembly
Negishi and Stille couplings are powerful methods for forming C-C bonds, and the reactivity of this compound in these reactions is of considerable interest.
The Negishi coupling , which pairs an organozinc reagent with an organic halide, is well-suited for substrates like this compound. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium or nickel complexes. For sterically hindered aryl iodides, the choice of ligand is critical to facilitate both the oxidative addition and the subsequent reductive elimination steps. organic-chemistry.orgnih.gov Ligands such as bulky biarylphosphines (e.g., CPhos) have proven effective in promoting the coupling of secondary alkylzinc halides with sterically demanding aryl bromides and chlorides, suggesting their applicability here. nih.gov The electron-withdrawing trifluoromethyl group is expected to enhance the rate of oxidative addition of the aryl iodide to the Pd(0) center. However, the ortho-isopropyl group presents a steric challenge that must be overcome by the catalytic system.
The Stille coupling utilizes an organotin reagent and is known for its tolerance of a wide variety of functional groups. msu.edu Similar to the Negishi coupling, palladium catalysts are typically employed. The steric hindrance posed by the ortho-isopropyl group remains a key consideration, often requiring higher temperatures or specialized ligands to achieve good yields. The general mechanism proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. Given the steric bulk, catalysts that are less sensitive to hindered environments would be preferred.
| Coupling Type | Catalyst/Ligand | Coupling Partner | Solvent | Typical Conditions | Expected Outcome |
|---|---|---|---|---|---|
| Negishi | Pd(OAc)₂ / CPhos | R-ZnBr | THF/Toluene | Room Temp to 60 °C | Good to excellent yield, high selectivity for branched partners. nih.gov |
| Stille | Pd(PPh₃)₄ | R-SnBu₃ | Toluene or DMF | 80-110 °C | Moderate to good yield, requires thermal conditions. msu.edu |
Other Transition Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., C(sp³)-C(sp²) Coupling)
Beyond traditional cross-coupling with sp²-hybridized partners, the formation of bonds between the aryl iodide (a C(sp²) carbon) and an sp³-hybridized carbon source is a valuable transformation. This C(sp³)-C(sp²) coupling allows for the introduction of alkyl groups.
Methodologies using organozinc reagents (in Negishi-type reactions) are particularly effective for this purpose. The coupling of secondary alkylzinc halides with aryl halides has been successfully demonstrated using specialized palladium-biarylphosphine catalysts. nih.govacs.org For this compound, reacting it with a secondary alkylzinc reagent like isopropylzinc bromide would yield a sterically congested product. The success of such a reaction would heavily depend on a catalyst system, like that derived from CPhos, which can effectively promote the reductive elimination of two bulky groups over the competing β-hydride elimination pathway. nih.gov
Alternative approaches involve the use of other organometallic reagents. For instance, palladium-catalyzed cross-coupling of rare-earth metal trialkyl complexes with aryl bromides has been developed for the synthesis of functionalized benzyltrimethylsilanes, demonstrating a facile method for C(sp³)-C(sp²) bond formation. researchgate.netrsc.org
Transformations of the Trifluoromethyl Group within the Compound
The trifluoromethyl (CF₃) group is generally considered to be chemically robust, but modern synthetic methods have enabled its transformation, providing pathways to other valuable fluorinated moieties.
Defluorinative Functionalization Strategies
Defluorinative functionalization allows for the conversion of the CF₃ group into difluoromethyl (CF₂H) or difluoromethylene (=CF₂) containing structures. These transformations are significant as they provide access to compounds with altered electronic and lipophilic properties.
One prominent strategy is hydrodefluorination , the replacement of a single fluorine atom with hydrogen. For electron-deficient trifluoromethylarenes, organophotoredox catalysis has emerged as a powerful tool. acs.orgresearchgate.net In a typical system, a photocatalyst absorbs light and initiates a single-electron transfer to the trifluoromethylarene. The resulting radical anion can eliminate a fluoride (B91410) ion, and the subsequent difluoromethyl radical is then trapped by a hydrogen atom donor to yield the CF₂H product. acs.org The electron-deficient nature of the aromatic ring in this compound makes it a suitable candidate for such reductive defluorination processes.
Other defluorinative strategies can lead to C-C bond formation. For example, the selective C-F bond activation of trifluoromethylarenes can generate difluoromethyl radicals that can be intercepted by alkenes in a process known as defluoroalkylation. nih.govresearchgate.net This reaction is often achieved using photoredox catalysis in conjunction with a hydrogen atom transfer (HAT) catalyst. nih.gov
| Transformation | Methodology | Key Reagents | Product Moiety | Reference |
|---|---|---|---|---|
| Hydrodefluorination | Organophotoredox Catalysis | Photocatalyst (e.g., 4CzIPN), H-atom donor | -CF₂H | acs.orgresearchgate.net |
| Defluoroalkylation | Photoredox/HAT Catalysis | Photocatalyst (e.g., o-phosphinophenolate), Alkene, Thiol HAT catalyst | -CF₂-Alkyl | nih.gov |
| Base-Promoted Elimination | Conformationally Induced Remote Substitution | Base, Intramolecular nucleophile | -CF₂- | nih.gov |
Activation and Derivatization Approaches for the CF₃ Moiety
Beyond removing fluorine atoms, the CF₃ group can be activated for other derivatizations. While challenging due to the strong C-F bonds, several methods have been developed. Silver-mediated radiofluorination using ¹⁸F-fluoride has been used to label aryl-CF₃ groups, demonstrating a pathway for halogen exchange, although this is primarily for radiolabeling applications. researchgate.net
Another approach involves the photocatalytic activation of aryl(trifluoromethyl)diazos to generate carbenes. While this requires prior conversion of the CF₃-arene into a diazo compound, it opens up carbene chemistry, such as O-H insertions, for further functionalization. chemrxiv.org The development of methods for direct C-H activation or functionalization adjacent to the CF₃ group on the aromatic ring is an ongoing area of research, often relying on directing groups to control regioselectivity. nih.gov
Reactions at the Propan-2-yl (Isopropyl) Moiety
The isopropyl group offers another site for reactivity, specifically at the benzylic position—the carbon atom directly attached to the aromatic ring.
Benzylic Functionalization and Radical Reactions at the Isopropyl Group
The C-H bond at the benzylic position of the isopropyl group is weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orgchemistrysteps.com This makes it susceptible to radical reactions and oxidation.
Benzylic bromination is a classic transformation that can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under thermal or photochemical conditions. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts the benzylic hydrogen to form a resonance-stabilized benzylic radical. youtube.com This intermediate then reacts with Br₂ (or NBS) to form the benzylic bromide. For this compound, this would selectively install a bromine atom at the tertiary carbon of the isopropyl group. The electron-withdrawing nature of the trifluoromethyl-substituted ring may slightly decrease the rate of radical formation but is not expected to prevent the reaction. mdpi.com
Benzylic oxidation can convert the isopropyl group into other functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize an alkylbenzene side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.com In the case of an isopropyl group, this would lead to cleavage of the C-C bonds of the side chain, ultimately forming a benzoic acid derivative. Milder or more selective oxidation methods can potentially yield ketones or alcohols. For instance, benzylic C-H bonds can be converted to carbonyls using various metal-catalyzed or photocatalytic systems. mdpi.com The presence of electron-withdrawing groups on the aromatic ring can sometimes make the substrate more reactive in certain oxidation systems. mdpi.com
Alkyl Group Modifications and Oxidations
The isopropyl group attached to the benzene ring at position 2 presents a site for oxidative transformations, specifically at the benzylic carbon. The benzylic C-H bond is inherently weaker and more susceptible to oxidation compared to other aliphatic C-H bonds due to the stabilization of the resulting radical or cationic intermediate by the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.com
Powerful oxidizing agents like hot acidic potassium permanganate (KMnO₄) or chromic acid can aggressively oxidize alkyl side-chains on a benzene ring. masterorganicchemistry.com This type of reaction typically proceeds if there is at least one hydrogen atom on the benzylic carbon. libretexts.org For the isopropyl group in this compound, such a reaction would be expected to cleave the carbon-carbon bonds of the alkyl group, ultimately converting it into a carboxylic acid. However, this harsh oxidation would likely affect other parts of the molecule.
Milder and more selective methods for benzylic oxidation are also known. For instance, the oxidation of isopropylbenzene (cumene) in the presence of air can form cumene (B47948) hydroperoxide, which upon treatment with acid, rearranges to produce phenol (B47542) and acetone. quora.comvedantu.com While specific studies on this compound are not detailed in the provided sources, the general principles of benzylic oxidation suggest that the isopropyl group is a reactive handle for introducing oxygenated functionalities. nih.govyoutube.com Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, are also known to mediate the oxidation of benzylic C-H bonds. acs.org
| Reaction Type | Typical Reagents | Expected Product Type | Reference Principle |
|---|---|---|---|
| Harsh Side-Chain Oxidation | KMnO₄, heat, H⁺ | Carboxylic Acid (at benzylic position) | libretexts.orgmasterorganicchemistry.com |
| Benzylic C-H Acetoxylation | PhI(OAc)₂ | Benzylic Acetate | acs.org |
| Hydroperoxidation | Air (O₂) | Hydroperoxide | quora.comvedantu.com |
Generation and Reactivity of Organometallic Intermediates
The carbon-iodine bond in this compound is the primary site for the formation of organometallic reagents, such as organolithium and Grignard reagents. These transformations are fundamental in organic synthesis for creating carbon-carbon bonds.
Organolithium Reagents: The corresponding aryllithium reagent can be generated via lithium-halogen exchange. wikipedia.org This reaction is typically fast and kinetically controlled, involving the treatment of the aryl iodide with an alkyllithium reagent, commonly n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl, making aryl iodides excellent substrates. wikipedia.orgias.ac.in The resulting 2-(propan-2-yl)-4-(trifluoromethyl)phenyllithium is a potent nucleophile and a strong base.
Grignard Reagents: A Grignard reagent is formed by reacting the aryl iodide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org The product, [2-(propan-2-yl)-4-(trifluoromethyl)phenyl]magnesium iodide, contains a highly polarized carbon-magnesium bond, rendering the aryl carbon strongly nucleophilic. mnstate.edu For less reactive aryl halides, halogen-magnesium exchange with a more reactive Grignard reagent like isopropylmagnesium chloride can be an effective alternative. wikipedia.orggoogle.com
The reactivity of both the organolithium and Grignard intermediates is characterized by their nucleophilicity and basicity. They readily react with a wide range of electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds, yielding alcohols after an aqueous workup. mnstate.edulibretexts.org
| Reagent Type | General Method | Typical Conditions | Reference Principle |
|---|---|---|---|
| Organolithium | Lithium-Halogen Exchange | Alkyllithium (e.g., n-BuLi), Ether or THF, Low Temp. (< -60 °C) | wikipedia.orgharvard.eduorgsyn.org |
| Grignard | Reaction with Magnesium | Mg metal, Anhydrous Ether or THF | mnstate.edulibretexts.org |
Hypervalent Iodine Chemistry Involving the Aryl Iodide Functionality
Aryl iodides are precursors to hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and ability to participate in coupling reactions. nih.gov These compounds feature an iodine atom in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). researchgate.net
The synthesis of λ³-iodanes from this compound can be achieved through oxidation. For example, reaction with peracetic acid in acetic acid or with reagents like sodium periodate (B1199274) can yield the corresponding (diacetoxyiodo)arene, [4-((diacetoxy)iodo)-2-(propan-2-yl)-1-(trifluoromethyl)benzene]. mdpi.comresearchgate.netorganic-chemistry.org This compound, in turn, can serve as a precursor to other iodine(III) reagents, such as diaryliodonium salts. diva-portal.org The presence of the electron-withdrawing trifluoromethyl group facilitates the preparation of such compounds. organic-chemistry.org
Diaryliodonium salts are particularly useful as arylating agents. nih.govdiva-portal.org They can be synthesized by reacting the corresponding iodine(III) compound, like a (diacetoxyiodo)arene, with another aromatic compound. These salts can transfer one of their aryl groups to a variety of nucleophiles.
Pentavalent iodine compounds (λ⁵-iodanes), such as iodylarenes (ArIO₂), can also be prepared from aryl iodides, typically through oxidation with stronger oxidizing agents like sodium periodate in boiling water. mdpi.comresearchgate.net These reagents, along with their derivatives like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are powerful and selective oxidizing agents for a range of functional groups, including the oxidation of alcohols to aldehydes and ketones. beilstein-journals.orgbeilstein-journals.org
| Iodine State | Compound Class | General Structure | Typical Synthetic Oxidant | Primary Use |
|---|---|---|---|---|
| Iodine(III) (λ³-iodane) | (Diacetoxyiodo)arene | ArI(OAc)₂ | Peracetic acid, m-CPBA, NaIO₄ | Oxidizing agent, Precursor to other iodanes |
| Iodine(III) (λ³-iodane) | Diaryliodonium Salt | [Ar-I⁺-Ar']X⁻ | From ArI(OAc)₂ + Arene | Arylating agent |
| Iodine(V) (λ⁵-iodane) | Iodylarene | ArIO₂ | NaIO₄, Oxone® | Strong oxidizing agent |
Advanced Spectroscopic and Structural Characterization Studies of 4 Iodo 2 Propan 2 Yl 1 Trifluoromethyl Benzene
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. pnnl.govlongdom.org For 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene, with the molecular formula C₁₀H₁₀F₃I, the exact mass can be calculated by summing the masses of its constituent isotopes.
While no experimental HRMS data for this specific compound has been published, the theoretical exact mass provides a benchmark for future analysis. An experimental measurement confirming this value would serve as definitive proof of the compound's elemental formula.
Table 1: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Exact Mass (Da) |
|---|---|---|
| C₁₀H₁₀F₃I | ¹²C | 120.00000 |
| ¹H | 10.07825 | |
| ¹⁹F | 56.98977 | |
| ¹²⁷I | 126.90447 |
| Total | | 313.97249 |
This table is interactive. You can sort and filter the data.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can map the molecular skeleton and determine the connectivity of atoms. thieme-connect.de
A complete NMR characterization involves one-dimensional analysis of all NMR-active nuclei within the molecule. Based on the structure of this compound, a set of distinct signals can be predicted for each type of spectrum.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the isopropyl group protons. The three aromatic protons are chemically distinct and should appear as a complex set of multiplets in the aromatic region (typically 7.0-8.0 ppm). The isopropyl group should exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons.
¹³C NMR: The carbon NMR spectrum should display ten distinct signals, one for each carbon atom in the asymmetric molecule. This includes six signals for the aromatic carbons, one for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), and two signals for the isopropyl group (methine and methyl carbons). mdpi.com
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp signal, a singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no neighboring fluorine atoms to cause splitting. wikipedia.org The chemical shift of this group typically appears around -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgucsb.edu
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.8-8.0 | d (doublet) | Aromatic CH (position 3) |
| ¹H | ~7.5-7.7 | dd (doublet of doublets) | Aromatic CH (position 5) |
| ¹H | ~7.2-7.4 | d (doublet) | Aromatic CH (position 6) |
| ¹H | ~3.0-3.5 | sept (septet) | Isopropyl CH |
| ¹H | ~1.2-1.4 | d (doublet) | Isopropyl CH₃ |
| ¹³C | ~140-145 | s (singlet) | Aromatic C-isopropyl |
| ¹³C | ~138-142 | s (singlet) | Aromatic C-H (position 5) |
| ¹³C | ~130-135 | q (quartet) | Aromatic C-CF₃ |
| ¹³C | ~125-130 | s (singlet) | Aromatic C-H (position 3) |
| ¹³C | ~120-125 | s (singlet) | Aromatic C-H (position 6) |
| ¹³C | ~120-125 (J ≈ 270 Hz) | q (quartet) | CF₃ |
| ¹³C | ~90-95 | s (singlet) | Aromatic C-I |
| ¹³C | ~30-35 | s (singlet) | Isopropyl CH |
| ¹³C | ~22-25 | s (singlet) | Isopropyl CH₃ |
This table is interactive. You can sort and filter the data. Note: The predicted chemical shifts are estimates based on typical values for similar functional groups. Actual experimental values may vary. No published experimental NMR data were found for this compound.
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are required to unambiguously assign these signals and confirm the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the coupling between the isopropyl methine proton and the methyl protons, and between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the isopropyl protons to their respective carbons.
No experimental 2D NMR data for this compound has been reported in the searched literature. mdpi.com
Solid-State NMR (ssNMR) is a technique used to study materials in the solid phase. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable information about the local environment, conformation, and packing of molecules in a crystal lattice. emory.edu However, as no crystalline studies or solid-state characterizations of this compound are available, the application of ssNMR is not currently documented for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a molecular "fingerprint" and are excellent for identifying the presence of specific functional groups. docbrown.info
For this compound, characteristic vibrational bands are expected for the C-H bonds of the aromatic and isopropyl groups, the C=C bonds of the benzene (B151609) ring, the C-F bonds of the trifluoromethyl group, and the C-I bond. IR and Raman spectroscopy are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa.
Table 3: Predicted Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Medium |
| 2980-2850 | Aliphatic C-H stretch (isopropyl) | Strong | Strong |
| 1600-1585, 1500-1400 | Aromatic C=C stretch | Medium-Strong | Strong |
| 1350-1150 | C-F stretch (trifluoromethyl) | Very Strong | Weak |
| ~1470, ~1380 | C-H bend (isopropyl) | Medium | Medium |
| 900-675 | Aromatic C-H out-of-plane bend | Strong | Weak |
This table is interactive. You can sort and filter the data. Note: No published experimental IR or Raman spectra were found for this compound.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment would provide exact bond lengths, bond angles, and information about the conformation of the isopropyl group relative to the benzene ring. It would also reveal how the molecules pack together in the crystal lattice.
To date, there are no published reports on the synthesis of suitable single crystals or any X-ray crystallographic analysis of this compound.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon tetrachloride |
Theoretical and Computational Investigations of 4 Iodo 2 Propan 2 Yl 1 Trifluoromethyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Molecular Geometry Optimization
The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. nih.govyoutube.com Methods like Density Functional Theory (DFT) and ab initio calculations are standard for this purpose.
DFT, particularly with hybrid functionals like B3LYP or long-range corrected functionals such as ωB97X-D, offers a favorable balance of accuracy and computational cost for organic molecules. nih.govarxiv.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide higher accuracy at a greater computational expense. The choice of basis set, which describes the atomic orbitals (e.g., 6-31G(d,p) or larger sets like aug-cc-pVDZ), is also crucial for obtaining reliable results. arxiv.orgnih.gov
For 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene, a geometry optimization would calculate key structural parameters. The planarity of the benzene (B151609) ring, the bond lengths of C-I, C-C, C-F, and C-H, and the bond angles would be determined. The orientation of the bulky isopropyl group and the trifluoromethyl group relative to the ring would also be established. It is expected that the C-I bond length will be a significant parameter, influencing potential halogen bonding interactions. The electronic structure analysis would reveal the distribution of electron density, indicating the effects of the electron-withdrawing trifluoromethyl and iodine substituents and the electron-donating isopropyl group.
Illustrative Data Table: Predicted Geometric Parameters
This table illustrates the type of data obtained from a DFT (e.g., B3LYP/6-311+G(d,p)) geometry optimization calculation. The values are representative and not from a specific published study on this molecule.
| Parameter | Predicted Value | Description |
| C1-CF3 Bond Length | ~1.35 Å | Typical length for a C-CF3 bond on an aromatic ring. |
| C4-I Bond Length | ~2.10 Å | Reflects the covalent radius of carbon and iodine. researchgate.net |
| C2-CH(CH3)2 Bond Length | ~1.52 Å | Standard single bond between sp2 and sp3 carbons. |
| ∠(C3-C4-I) Bond Angle | ~119.8° | Angle is close to the ideal 120° for sp2 hybridization. |
| Dihedral Angle (C1-C2-C(isopropyl)-H) | Variable | Defines the rotational conformation of the isopropyl group. |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Models
Computational models are invaluable for predicting and interpreting spectroscopic data. After a geometry optimization, a frequency calculation at the same level of theory can predict the infrared (IR) spectrum. researchgate.net This calculation provides the vibrational modes, their frequencies, and their intensities, which can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the structure and assign specific peaks to molecular motions, such as C-F stretches, C-H bends, and aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govgithub.io Predicting ¹H, ¹³C, and especially ¹⁹F NMR spectra is a powerful tool for structure elucidation. nih.govnih.gov For this compound, computational ¹⁹F NMR would predict the chemical shift of the CF₃ group, which is highly sensitive to its electronic environment. nih.govnih.gov
Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict UV-Vis absorption spectra. nih.gov These calculations yield the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this molecule, transitions would likely involve π-π* orbitals of the benzene ring, modulated by the substituents. ajqcms.org
Illustrative Data Table: Computationally Predicted Vibrational Frequencies
This table shows representative IR frequencies that would be predicted from a DFT calculation.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Low | Aromatic C-H stretch |
| ~2970-2870 | Medium | Aliphatic C-H stretch (isopropyl) |
| ~1580, 1470 | Medium | Aromatic C=C ring stretch |
| ~1320 | High | Symmetric C-F stretch (CF₃) |
| ~1160, 1120 | Very High | Asymmetric C-F stretch (CF₃) |
| ~550 | Medium | C-I stretch |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global/Local Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is expected to be a π-orbital localized primarily on the benzene ring and influenced by the electron-donating isopropyl group. The LUMO is likely to be a π* orbital with significant contributions from the regions near the electron-withdrawing trifluoromethyl group. The HOMO-LUMO energy gap is a crucial parameter; a small gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.orgfrontiersin.org
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of reactivity. These include:
Chemical Potential (μ): The tendency of electrons to escape the system.
Chemical Hardness (η): Resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering when the molecule accepts electrons.
Local reactivity can be visualized using the Molecular Electrostatic Potential (MEP) map, which shows regions of positive (electron-poor) and negative (electron-rich) potential on the molecule's surface. For this compound, a negative potential would be expected around the fluorine atoms, while a region of positive potential (a σ-hole) would be predicted along the C-I bond axis, indicating a propensity for halogen bonding. researchgate.net
Illustrative Data Table: Calculated FMO Energies and Reactivity Descriptors
This table provides an example of the kind of data generated from a DFT analysis of molecular orbitals and reactivity.
| Parameter | Illustrative Value | Interpretation |
| HOMO Energy | -6.5 eV | Related to ionization potential; indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Related to electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability. researchgate.netresearchgate.net |
| Chemical Hardness (η) | 2.65 eV | A larger value suggests lower reactivity. |
| Electrophilicity Index (ω) | 1.45 eV | A moderate value suggesting susceptibility to nucleophilic attack. |
Reaction Mechanism Studies and Transition State Analysis using Computational Methods
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states. acs.org Iodoarenes are common substrates in a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and can also participate in reactions involving hypervalent iodine intermediates. nih.govacs.orgnih.gov
A computational study of a reaction involving this compound would involve:
Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states.
Determining Activation Barriers: Calculating the energy difference between reactants and transition states to understand the reaction kinetics. A high activation barrier indicates a slow reaction. acs.org
Verifying Transition States: A frequency calculation must confirm that a transition state structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. acs.org
For example, modeling the oxidative addition step of this molecule to a palladium(0) catalyst would reveal the energy barrier for this key step in a cross-coupling cycle. Such studies can explain regioselectivity and stereoselectivity and guide the development of more efficient catalytic systems. acs.orguniprojects.net
Noncovalent Interactions and Supramolecular Chemistry Insights from Computational Models
Noncovalent interactions govern the processes of molecular recognition, self-assembly, and crystal packing. nih.govrsc.org The iodine atom in this compound makes it a prime candidate for forming strong halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (like a lone pair on a nitrogen or oxygen atom). researchgate.netrsc.org
Computational models can quantify the strength of these interactions. By creating a model of a dimer between the iodoarene and a halogen bond acceptor (e.g., pyridine), one can calculate the interaction energy, correcting for basis set superposition error (BSSE). Analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions, confirming the presence of a bond critical point between the iodine and the acceptor atom. researchgate.net The highly fluorinated nature of the trifluoromethyl group enhances the σ-hole on the iodine, making it a stronger halogen bond donor compared to unsubstituted iodobenzene. researchgate.net
Solvent Effects and Solvation Models in Computational Chemistry for this compound
Most chemical reactions and processes occur in solution, and the solvent can have a profound impact on molecular properties and reactivity. rsc.orgresearchgate.net Computational chemistry accounts for these effects using solvation models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.govrsc.org This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and spectroscopic properties. ajqcms.orgsciencepublishinggroup.com For instance, calculations could show how the dipole moment of this compound changes from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally intensive but is necessary for studying systems where specific solute-solvent interactions, like hydrogen bonding, are critical. A hybrid approach, using an explicit solvent shell within an implicit continuum, often provides a good compromise.
For this compound, implicit models would be suitable for predicting shifts in its UV-Vis spectrum in different solvents (solvatochromism) or for modeling reaction pathways where the solvent's primary role is electrostatic stabilization. sciencepublishinggroup.com
Applications of 4 Iodo 2 Propan 2 Yl 1 Trifluoromethyl Benzene and Its Derivatives in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The primary utility of 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene in organic synthesis lies in its function as an aryl iodide building block. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures from simpler precursors.
Key reactions where this compound could serve as a crucial reactant include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds, creating biaryl structures.
Heck Coupling: Formation of carbon-carbon bonds with alkenes to introduce vinyl groups.
Sonogashira Coupling: Coupling with terminal alkynes to produce aryl alkynes, which are important in pharmaceuticals and materials.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, a common step in the synthesis of drug candidates.
Stille Coupling: Reaction with organostannanes to generate complex carbon skeletons.
The trifluoromethyl and isopropyl groups on the aromatic ring are largely inert to these coupling conditions, allowing them to be carried through the synthesis to influence the final product's properties. The bulky isopropyl group can impart steric hindrance, directing the regioselectivity of reactions, while the strongly electron-withdrawing trifluoromethyl group significantly modulates the electronic properties of the benzene (B151609) ring and any subsequent molecule it is incorporated into.
Precursor for Specialty Chemicals and Agrochemical Intermediates (as chemical scaffolds, not final products)
Fluorinated organic molecules, particularly those containing trifluoromethyl groups, are of immense interest in the agrochemical industry. The CF3 group can enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which improves its transport properties within a plant or pest.
As a chemical scaffold, this compound provides a pre-functionalized aromatic ring that can be elaborated into more complex potential herbicides, fungicides, or insecticides. The iodo- group serves as a handle for introducing other functional groups or for coupling with other heterocyclic systems, which are common in modern agrochemicals. Although specific final products derived from this exact precursor are not widely reported, its structural motifs are highly relevant to the design of new active ingredients.
Table 1: Potential Synthetic Utility in Agrochemical Scaffolds
| Reaction Type | Potential Modification | Resulting Structure | Relevance |
|---|---|---|---|
| Suzuki Coupling | Introduction of a pyridine (B92270) or pyrazole (B372694) ring | Biaryl system with a trifluoromethylated core | Common in modern fungicides and herbicides |
| Buchwald-Hartwig | Addition of a substituted amine | Arylamine derivative | Key structures in various bioactive molecules |
Utility in the Development of Novel Catalysts and Ligands for Organic Transformations
The development of new ligands is crucial for advancing transition metal catalysis, enabling higher reactivity, selectivity, and broader substrate scope. Aryl iodides like this compound can be precursors to sophisticated ligand systems, particularly phosphine (B1218219) ligands.
Through a lithium-halogen exchange followed by quenching with a chlorophosphine (e.g., PCl₂R), the iodo- group can be replaced with a phosphine moiety. The resulting arylphosphine could serve as a ligand for metals like palladium, rhodium, or ruthenium. The electronic and steric properties of such a ligand would be finely tuned by its substituents:
Trifluoromethyl Group: Its strong electron-withdrawing nature would decrease the electron density on the phosphorus atom, which can impact the catalytic activity of the metal center.
Isopropyl Group: This bulky group provides significant steric hindrance around the metal center, which can be exploited to control stereoselectivity in asymmetric catalysis or to promote challenging reductive elimination steps in cross-coupling cycles.
While specific ligands based on this molecule are not documented, its structure offers a clear pathway to creating a sterically demanding, electron-poor ligand for specialized catalytic applications.
Applications in Organic Electronic Materials and Optoelectronic Devices (focus on the chemical role as a component)
In the field of organic electronics, the performance of materials used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is dictated by their molecular structure. Functionalized benzene rings are core components of many organic semiconductors.
This compound could be used as a building block to synthesize larger, conjugated organic molecules for these applications. Using cross-coupling reactions (e.g., Suzuki or Stille), this unit could be incorporated into polymers or oligomers. The role of its specific substituents would be to tune the final material's properties:
The trifluoromethyl group would lower the HOMO and LUMO energy levels of the material, which can improve air stability and facilitate electron injection.
The isopropyl group can enhance the solubility of the final conjugated material, which is critical for solution-based processing techniques like spin-coating or inkjet printing used in the fabrication of large-area electronic devices. Its bulkiness can also disrupt intermolecular packing (π-stacking), which can be used to tune the optical properties, such as emission wavelength in OLEDs.
Role in Supramolecular Assembly and Advanced Functional Materials Research
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The iodine atom in this compound is a potent halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site (a Lewis base).
The electron-withdrawing trifluoromethyl group would enhance the positive character of the σ-hole on the iodine atom, making it a stronger halogen bond donor. This property could be exploited to direct the self-assembly of this molecule or its derivatives with halogen bond acceptors (e.g., pyridines, carbonyls) to form well-defined supramolecular architectures like chains, layers, or more complex networks. The isopropyl group would influence the packing of these assemblies in the solid state. This controlled, bottom-up construction is a key strategy for creating advanced functional materials with tailored properties for applications such as crystal engineering, sensing, or porous materials.
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article |
| Organoboron compounds | Reactant in Suzuki-Miyaura Coupling |
| Alkenes | Reactant in Heck Coupling |
| Terminal alkynes | Reactant in Sonogashira Coupling |
| Amines | Reactant in Buchwald-Hartwig Amination |
| Organostannanes | Reactant in Stille Coupling |
| Pyridine | Example of a common agrochemical moiety and halogen bond acceptor |
| Pyrazole | Example of a common agrochemical moiety |
| Arylphosphine | Class of ligands for transition metals |
| Palladium | Example of a transition metal used in catalysis |
| Rhodium | Example of a transition metal used in catalysis |
Future Directions and Emerging Research Avenues for 4 Iodo 2 Propan 2 Yl 1 Trifluoromethyl Benzene Research
Development of Novel and More Efficient Synthetic Strategies
Key areas for development include:
Late-stage C-H Functionalization: A significant leap forward would be the development of methods for the direct C-H iodination or trifluoromethylation of a 2-isopropylanisole (B1582576) precursor. C-H activation strategies avoid the need for pre-functionalized substrates, offering a more atom-economical approach. cas.cn
Improved Catalytic Systems: Research into novel catalysts, particularly those based on palladium, copper, or nickel, could lead to milder reaction conditions and higher efficiency for key bond-forming steps. For instance, advancements in ligand design for cross-coupling reactions could enhance the introduction of the isopropyl or trifluoromethyl groups.
Green Chemistry Approaches: Future syntheses will likely incorporate principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave-assisted or mechanochemical synthesis).
| Strategy | Current Approach (Hypothetical) | Novel Approach | Potential Advantages |
| Iodination | Diazotization of an aniline (B41778) precursor followed by Sandmeyer reaction. | Direct C-H iodination using an advanced catalytic system. | Fewer steps, avoids hazardous diazonium intermediates, higher atom economy. |
| Trifluoromethylation | Use of harsh trifluoromethylating agents like trifluoromethyl iodide with copper powder. rsc.org | Photoredox or electrochemical trifluoromethylation. | Milder conditions, greater functional group tolerance, improved safety. |
| Overall Process | Multi-step linear synthesis. | Convergent synthesis or one-pot domino reactions. researchgate.net | Increased overall yield, reduced purification steps, shorter synthesis time. |
This table is illustrative and compares a hypothetical traditional synthesis with potential future strategies.
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
The unique electronic properties of 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene, stemming from the interplay between the electron-withdrawing trifluoromethyl group and the bulky, electron-donating isopropyl group, alongside the reactive iodo-substituent, make it a candidate for exploring novel chemical transformations.
Future research could investigate:
Photocatalysis and Electrochemistry: These techniques can unlock novel reactivity pathways not accessible through traditional thermal methods. For example, visible-light photoredox catalysis could enable radical-based transformations at the iodo-position or even at a C-H bond, allowing for the formation of complex molecules under mild conditions.
Transition-Metal Catalyzed Cross-Coupling: While the iodo-group is a well-established handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), future work could explore less common coupling partners or novel catalytic cycles that exploit the specific steric and electronic environment of the molecule. This could involve developing catalysts that are resistant to deactivation and can operate at low loadings.
Frustrated Lewis Pair (FLP) Chemistry: The steric hindrance provided by the isopropyl group could be exploited in FLP chemistry for the activation of small molecules, opening avenues for unprecedented catalytic cycles.
Integration into Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch processing to automated and continuous flow synthesis offers significant advantages in terms of safety, reproducibility, scalability, and process control. researchgate.netacs.org The synthesis and subsequent derivatization of this compound are well-suited for these modern platforms.
Enhanced Safety: Many reactions, such as nitrations or those involving organometallic reagents, are highly exothermic and can be hazardous on a large scale in batch reactors. Flow chemistry allows for superior heat management and the safe handling of reactive intermediates due to the small reaction volumes at any given time. nih.gov
Process Optimization: Automated platforms, often coupled with machine learning algorithms, can rapidly screen a wide range of reaction parameters (temperature, pressure, flow rate, stoichiometry) to quickly identify optimal conditions, a process that would be prohibitively time-consuming in batch. beilstein-journals.org
On-Demand Manufacturing: The development of a robust, computerized chemical recipe file for the synthesis of this compound would enable its on-demand production, which is a growing need in the pharmaceutical and specialty chemical industries. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent, due to high surface-area-to-volume ratio of microreactors. | Superior temperature control, minimization of thermal runaway risk. researchgate.net |
| Mixing | Often inefficient, leading to local concentration gradients. | Rapid and efficient diffusion-based mixing. | Increased reaction rates, improved product selectivity, higher yields. |
| Scalability | Challenging, often requires re-optimization. | Straightforward by running the system for a longer duration ("scaling out"). | Predictable and linear scale-up. |
| Safety with Hazardous Reagents | High risk due to large quantities. | Small quantities are handled at any moment. | Significantly reduced risk of accidents. nih.gov |
This table provides a comparative overview of batch versus flow chemistry for the synthesis of chemical intermediates.
Advancements in Spectroscopic Characterization Techniques for In-Situ and Real-Time Studies
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the discovery of new reactivity. The application of advanced, in-situ spectroscopic techniques to the synthesis and reactions of this compound is a promising research direction.
Process Analytical Technology (PAT) tools that could be integrated into reaction monitoring include:
In-situ NMR and IR Spectroscopy: These methods provide real-time structural information on reactants, intermediates, and products directly within the reaction vessel. This allows for precise determination of reaction endpoints, identification of transient intermediates, and elucidation of complex reaction networks.
Raman Spectroscopy: This technique is particularly useful for monitoring reactions in heterogeneous mixtures or those involving solid catalysts, providing insights into changes in vibrational modes as the reaction progresses.
Mass Spectrometry: Coupling flow reactors directly to mass spectrometers allows for high-throughput screening and rapid kinetic analysis of reactions.
These real-time analytical methods provide a wealth of data that can be used to build accurate kinetic models, leading to more robust and efficient chemical processes.
Synergistic Approaches Combining Experimental and Computational Chemistry for Predictive Design
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and development. By modeling the properties and reactivity of this compound, researchers can predict outcomes and rationally design experiments.
Future synergistic approaches will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate molecular geometries, spectroscopic properties (NMR, IR), and reaction energy profiles. This can help elucidate reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic structure of transient intermediates. asianresassoc.org
Predictive Modeling for Catalyst Design: Computational screening can be used to design new ligands or catalysts tailored for specific transformations involving this substrate. By modeling catalyst-substrate interactions, researchers can identify candidates with enhanced activity or selectivity before committing to laboratory synthesis.
QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or material properties of derivatives of this compound. This predictive capability is invaluable in fields like drug discovery and materials science, allowing for the prioritization of synthetic targets. nih.gov
| Computational Method | Predicted Property / Application | Impact on Experimental Research |
| Density Functional Theory (DFT) | Reaction pathways, transition state energies, NMR/IR spectra, electronic properties. | Guides mechanistic studies, helps interpret spectroscopic data, predicts reaction feasibility. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, interaction with biological macromolecules. | Informs reaction condition selection, aids in the design of bioactive molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, physical properties (e.g., solubility). | Prioritizes synthetic targets for drug discovery or materials science, reducing wasted effort. |
This table illustrates how computational methods can be synergistically applied to guide and enhance experimental research on the target compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene, and how do reaction conditions impact yield?
- Methodology :
- Direct iodination : Use electrophilic iodination (e.g., ICl or NIS) on a pre-functionalized benzene ring. The trifluoromethyl group acts as a strong electron-withdrawing group, directing substitution to the para position .
- Cross-coupling : Employ Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the propan-2-yl group. Optimize solvent (THF or DMF) and temperature (80–120°C) to minimize side reactions .
- Yield optimization : Monitor reaction progress via TLC and HPLC. Typical yields range from 45–70%, depending on steric hindrance from the trifluoromethyl group .
Q. How can the molecular structure of this compound be confirmed analytically?
- Methodology :
- NMR spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group integration (δ ≈ -60 to -70 ppm) and ¹H NMR to identify propan-2-yl protons (multiplet at δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 328.97 (C₁₀H₉F₃I⁺) .
- X-ray crystallography : Resolve iodine positioning and steric effects from the trifluoromethyl group in the crystal lattice .
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The trifluoromethyl group deactivates the ring, directing incoming electrophiles to the para position relative to itself .
- Competitive experiments : Compare iodination rates with analogs lacking the trifluoromethyl group. Kinetic studies show a 3–5× slower reaction due to electron withdrawal .
Q. What experimental methods assess the compound’s thermal and photolytic stability?
- Methodology :
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C). The iodine substituent may lower stability due to weaker C–I bonds .
- UV-Vis spectroscopy : Monitor absorbance changes under UV light (254 nm) to detect photodegradation products. Use HPLC to isolate and identify byproducts .
Q. How can interactions between this compound and biological macromolecules (e.g., proteins) be studied?
- Methodology :
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450) to measure binding kinetics (KD values). The trifluoromethyl group enhances hydrophobic interactions .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during binding. Expect ΔH ≈ -10 to -20 kJ/mol for aryl-iodide interactions with sulfur-containing residues .
Q. How can contradictions in reported reactivity data (e.g., divergent coupling efficiencies) be resolved?
- Methodology :
- Control experiments : Replicate reactions under standardized conditions (solvent purity, catalyst batch). For example, residual moisture in DMF reduces Pd catalyst activity by 20–30% .
- Meta-analysis : Compare data across studies using the same substituents (e.g., 4-iodo vs. 4-bromo analogs). Steric effects from the propan-2-yl group may explain lower coupling yields .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 328.97 g/mol | |
| Melting point | 123–124°C (predicted) | |
| LogP (octanol-water) | 3.8 ± 0.2 (calculated) | |
| UV λmax (ethanol) | 265 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
